

Introduction: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 5-(Difluoromethyl)pyrazin-2-amine

CAS No.: 1785551-80-5

Cat. No.: B1530726

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5-(Difluoromethyl)pyrazin-2-amine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure marries two key features that are highly sought after in the design of bioactive molecules: the pyrazine core and the difluoromethyl group.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs.[1][2] The nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the ring, enabling it to interact with a wide array of biological targets.[2][3] This scaffold is known for its metabolic stability and is a component in drugs with applications ranging from anticancer to antimicrobial and neuroprotective activities.[1]

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] The difluoromethyl (CHF₂) group, in particular, serves as a lipophilic bioisostere for hydroxyl or thiol groups. Its introduction can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, membrane permeability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[4]

This guide provides a comprehensive overview of the core chemical properties, synthetic strategies, reactivity profile, and therapeutic potential of **5-(Difluoromethyl)pyrazin-2-amine**, offering a technical resource for researchers and scientists engaged in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of **5-(Difluoromethyl)pyrazin-2-amine** are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
CAS Number	1785551-80-5	[6][7]
Molecular Formula	C ₅ H ₅ F ₂ N ₃	[6]
Molecular Weight	145.11 g/mol	[6]
Appearance	Yellow Solid	[6]
Purity	≥95.00%	[6]
Storage	Store at 0-8 °C	[6]

Table 1: Core Physicochemical Properties.

Spectroscopic Characterization

While specific, detailed spectra are proprietary to manufacturers, the expected NMR and MS characteristics can be predicted based on the molecule's structure:

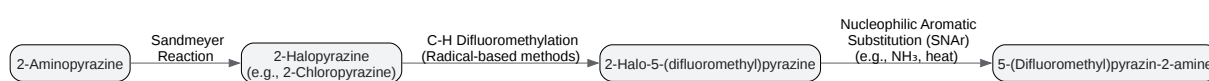
- ¹H NMR:** The spectrum would feature a characteristic triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms. Signals for the two distinct protons on the pyrazine ring would appear in the aromatic region (typically δ 8.0-8.5 ppm). A broad singlet corresponding to the amine (-NH₂) protons would also be present.
- ¹³C NMR:** Carbon signals would be observed for the four unique carbons in the pyrazine ring and the carbon of the difluoromethyl group. The carbon in the CHF₂ group would appear as a triplet due to one-bond coupling with the fluorine atoms.
- ¹⁹F NMR:** A doublet signal would be expected, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.
- Mass Spectrometry (MS):** The molecular ion peak (M⁺) would be observed at m/z 145.04, corresponding to the exact mass of the compound.

Synthesis and Chemical Reactivity

The synthesis of **5-(Difluoromethyl)pyrazin-2-amine** is a multi-step process that requires strategic introduction of both the amine and the difluoromethyl functionalities onto the pyrazine core.

Synthetic Strategy Overview

A plausible and efficient synthetic route involves the initial formation of a halogenated pyrazine precursor, followed by difluoromethylation and subsequent amination.



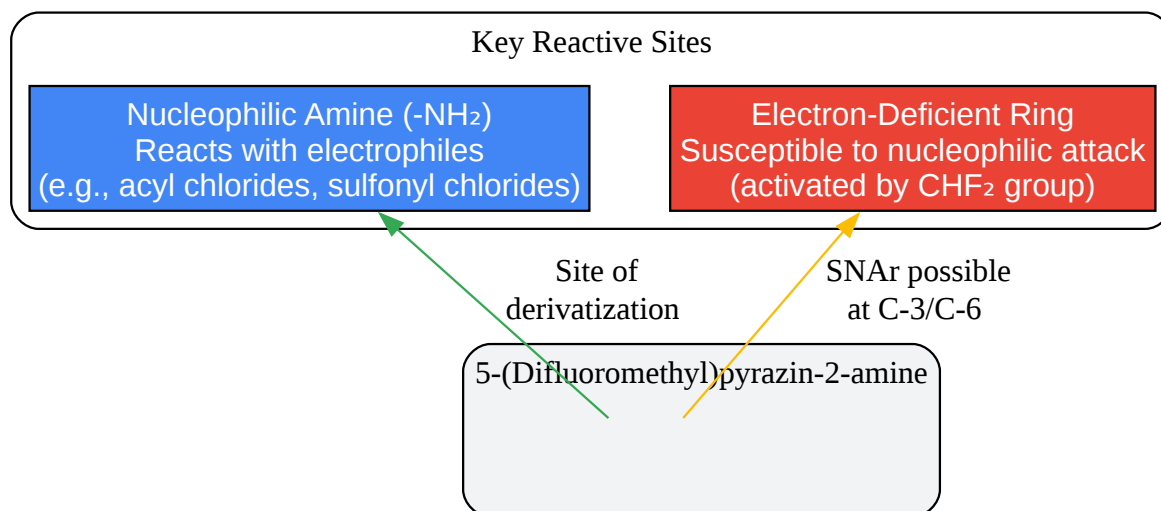
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Caption: A potential synthetic workflow for **5-(Difluoromethyl)pyrazin-2-amine**.

- Halogenation: The synthesis often begins with a commercially available pyrazine, which is halogenated to install a suitable leaving group (e.g., chlorine or bromine) at the 2-position.
- Difluoromethylation: The introduction of the CHF₂ group is a critical and often challenging step.^[1] Modern methods for direct C-H difluoromethylation of heteroaromatics are highly valuable. Radical-based approaches, for instance, using reagents like zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), can introduce the •CHF₂ radical onto the electron-deficient pyrazine ring.^[1]
- Amination: The final step typically involves a nucleophilic aromatic substitution (S_NAr) reaction. The 2-halo-5-(difluoromethyl)pyrazine intermediate is treated with ammonia or a protected amine equivalent.^[1] The electron-withdrawing nature of both the pyrazine nitrogens and the difluoromethyl group activates the halide leaving group towards displacement.^[1]

Chemical Reactivity Profile

The reactivity of **5-(Difluoromethyl)pyrazin-2-amine** is governed by the interplay between the electron-deficient pyrazine ring and the nucleophilic primary amine.



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Caption: Key reactive centers of **5-(Difluoromethyl)pyrazin-2-amine**.

- **Reactivity of the Primary Amine:** The 2-amino group is a potent nucleophile and represents the primary site for derivatization. It readily reacts with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form stable amide, sulfonamide, and urea linkages, respectively. This reactivity is fundamental to its role as a scaffold for building more complex molecules in drug discovery programs.
- **Reactivity of the Pyrazine Ring:** The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.^[1] This characteristic is further amplified by the strong electron-withdrawing effect of the 5-(difluoromethyl) group. Consequently, the ring is highly activated towards nucleophilic aromatic substitution (S_NAr) but deactivated towards electrophilic aromatic substitution.

Exemplary Experimental Protocol: Amide Coupling

To illustrate its practical application, the following section details a generalized, step-by-step protocol for the coupling of **5-(Difluoromethyl)pyrazin-2-amine** with a generic carboxylic acid (R-COOH). This is a foundational reaction in medicinal chemistry for library synthesis.

Objective: To synthesize N-(5-(difluoromethyl)pyrazin-2-yl)amide.

Materials:

- **5-(Difluoromethyl)pyrazin-2-amine**
- Carboxylic acid (R-COOH)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate, Saturated aq. NaHCO₃, Brine
- Anhydrous MgSO₄

Methodology:

- Reagent Preparation: To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes.
 - Rationale: This pre-activation step forms a highly reactive acyl-activated ester intermediate from the carboxylic acid, facilitated by the coupling agent HATU. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
- Coupling Reaction: Add a solution of **5-(Difluoromethyl)pyrazin-2-amine** (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting amine is consumed (typically 2-12 hours).

- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts) and brine.
 - Rationale: The aqueous work-up serves to quench the reaction and remove water-soluble reagents and byproducts.
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
 - Rationale: Chromatography is essential to isolate the pure product from any remaining starting materials, reagents, or side products, ensuring high purity for subsequent biological testing.

Applications and Significance in Drug Development

The unique combination of the pyrazine heterocycle and the difluoromethyl group makes **5-(Difluoromethyl)pyrazin-2-amine** a highly valuable building block for creating novel therapeutic agents.

- Bioisosterism and Improved Properties: The CHF₂ group can act as a bioisostere of a hydroxyl group, capable of forming hydrogen bonds, but with increased lipophilicity. This can enhance cell membrane permeability and improve oral bioavailability.[4] Furthermore, the robust C-F bonds render the group more resistant to metabolic oxidation compared to a methyl or methoxy group, often leading to an improved pharmacokinetic profile.
- Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic amine core that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase. The 2-aminopyrazine motif is a common and effective scaffold for this purpose. Derivatization of the amino group allows for the exploration of different side chains to achieve potency and selectivity.
- Diverse Pharmacological Potential: Pyrazine derivatives are associated with a broad spectrum of biological activities.[2] The incorporation of the difluoromethyl group can fine-

tune these activities and lead to the discovery of novel agents with potential applications as anticancer, anti-inflammatory, antiviral, or antibacterial drugs.[2][4]

Conclusion

5-(Difluoromethyl)pyrazin-2-amine stands out as a strategically important molecular building block. Its chemical architecture provides a robust platform for generating diverse libraries of complex molecules. The electron-deficient, yet functionalizable, pyrazine core, combined with the property-enhancing difluoromethyl group, offers medicinal chemists a powerful tool to address the multifaceted challenges of modern drug discovery. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility is paramount for leveraging its full potential in the development of next-generation therapeutics.

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